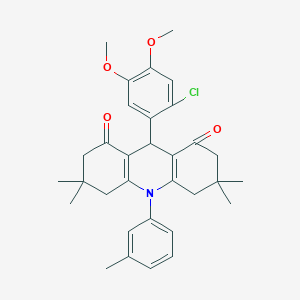![molecular formula C27H25ClN2O2 B307532 3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a synthetic compound that has been the focus of scientific research due to its potential application in various fields such as medicine, agriculture, and industry. This compound is also known as CDMB-2Me-Indole and is a member of the indole family of organic compounds.
Wirkmechanismus
The mechanism of action of CDMB-2Me-Indole is not well understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and disrupting their DNA synthesis. In insects, CDMB-2Me-Indole is believed to disrupt their nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
CDMB-2Me-Indole has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In insects, CDMB-2Me-Indole has been shown to disrupt their nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CDMB-2Me-Indole in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. This compound also has several potential applications in various fields such as medicine, agriculture, and industry. The limitations of using CDMB-2Me-Indole in lab experiments are that its mechanism of action is not well understood, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on CDMB-2Me-Indole. In medicine, this compound could be further tested as a potential treatment for various types of cancer. In agriculture, CDMB-2Me-Indole could be further tested as a potential pesticide and its environmental impact could be studied. In industry, this compound could be further tested as a potential dye and its color properties could be optimized. Overall, more research is needed to fully understand the potential applications of CDMB-2Me-Indole in various fields.
Synthesemethoden
The synthesis of CDMB-2Me-Indole is a complex process that involves several steps. The starting materials for the synthesis are 2-methyl-1H-indole and 2-chloro-4,5-dimethoxybenzaldehyde. The reaction between these two compounds is catalyzed by a Lewis acid such as boron trifluoride etherate to form an intermediate product. This intermediate product is then treated with methyl magnesium bromide to form the final product, CDMB-2Me-Indole.
Wissenschaftliche Forschungsanwendungen
CDMB-2Me-Indole has been the subject of extensive research due to its potential application in various fields. In medicine, this compound has been shown to have anticancer properties and has been tested as a potential treatment for breast cancer, leukemia, and lung cancer. In agriculture, CDMB-2Me-Indole has been shown to have insecticidal properties and has been tested as a potential pesticide. In industry, this compound has been tested as a potential dye and has been shown to have excellent color properties.
Eigenschaften
Molekularformel |
C27H25ClN2O2 |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
3-[(2-chloro-4,5-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H25ClN2O2/c1-15-25(17-9-5-7-11-21(17)29-15)27(19-13-23(31-3)24(32-4)14-20(19)28)26-16(2)30-22-12-8-6-10-18(22)26/h5-14,27,29-30H,1-4H3 |
InChI-Schlüssel |
RNVGKDIKYZBZNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307452.png)
![benzyl 3-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenyl ether](/img/structure/B307453.png)
![2-[bis(1-methyl-1H-indol-3-yl)methyl]-4,6-dibromophenyl ethyl ether](/img/structure/B307455.png)
![4-{7-Acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-ethoxyphenyl acetate](/img/structure/B307458.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307460.png)
![Ethyl 4-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307461.png)
![2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B307465.png)
![Methyl 4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307466.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)

![2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide](/img/structure/B307470.png)
![ethyl 4-{5-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307471.png)
![ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate](/img/structure/B307472.png)